N-(4-acetylphenyl)-4-(decanoylamino)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-(decanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a decanoylamino group attached to another benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(decanoylamino)benzamide typically involves the reaction of 4-acetylphenylamine with decanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(decanoylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-(decanoylamino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(octanoylamino)benzamide
- N-(4-acetylphenyl)-4-(hexanoylamino)benzamide
- N-(4-acetylphenyl)-4-(butanoylamino)benzamide
Uniqueness
N-(4-acetylphenyl)-4-(decanoylamino)benzamide is unique due to its specific structural features, such as the length of the decanoyl chain, which can influence its physical and chemical properties. This uniqueness can result in different biological activities and applications compared to similar compounds with shorter or longer acyl chains.
Properties
Molecular Formula |
C25H32N2O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(decanoylamino)benzamide |
InChI |
InChI=1S/C25H32N2O3/c1-3-4-5-6-7-8-9-10-24(29)26-22-17-13-21(14-18-22)25(30)27-23-15-11-20(12-16-23)19(2)28/h11-18H,3-10H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
VHPAAAUKSYVFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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